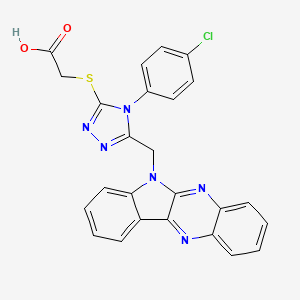
Thiourea, bis(1-methyl-2-pyrrolidinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is an organosulfur compound with a unique structure that includes two pyrrolidinylidene groups attached to a central thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, bis(1-methyl-2-pyrrolidinylidene)- typically involves the reaction of thiourea with 1-methyl-2-pyrrolidinylidene derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
科学研究应用
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory effects.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various therapeutic effects.
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with a similar sulfur-containing structure.
N,N’-bis(1-methyl-2-pyrrolidinylidene)urea: A related compound where the sulfur atom is replaced by an oxygen atom.
1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents.
Uniqueness
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is unique due to the presence of two pyrrolidinylidene groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
126826-78-6 |
|---|---|
分子式 |
C11H18N4S |
分子量 |
238.36 g/mol |
IUPAC 名称 |
1',7-dimethylspiro[3,4a,5,6-tetrahydropyrrolo[2,3-d]pyrimidine-4,2'-pyrrolidine]-2-thione |
InChI |
InChI=1S/C11H18N4S/c1-14-7-4-8-9(14)12-10(16)13-11(8)5-3-6-15(11)2/h8H,3-7H2,1-2H3,(H,13,16) |
InChI 键 |
NCBUHRJRBXZJBD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2C1=NC(=S)NC23CCCN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


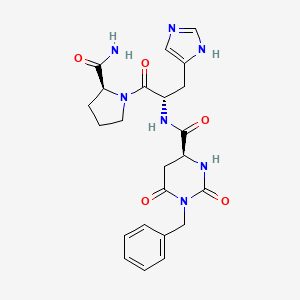
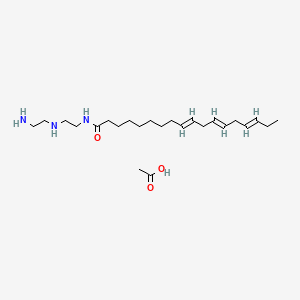
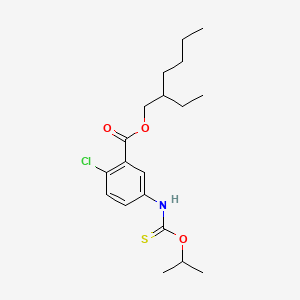
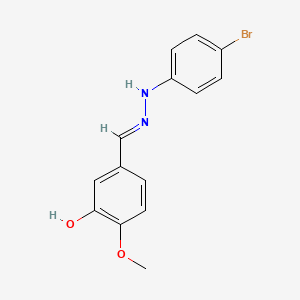
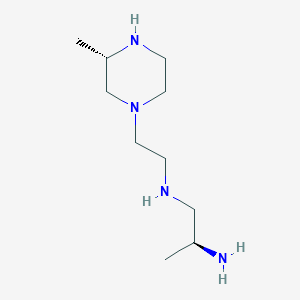
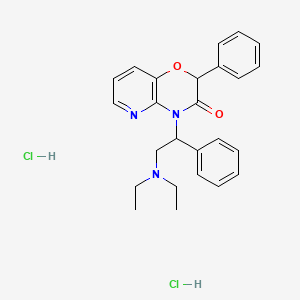
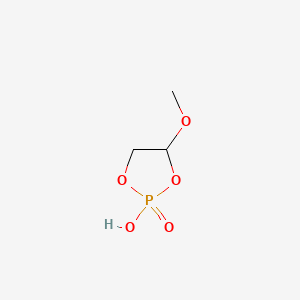
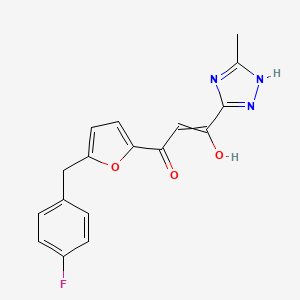

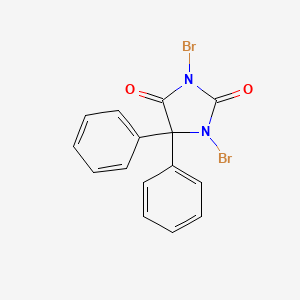
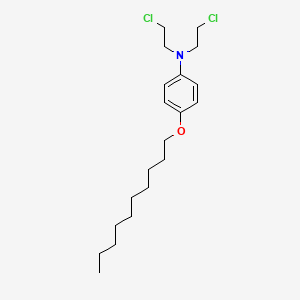
![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
